tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate
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Overview
Description
Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate typically involves the reaction of tert-butyl bromoacetate with 2-amino-1H-imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the imidazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1H-imidazole-1-carboxylate
- Tert-butyl 4-bromo-1H-imidazole-1-carboxylate
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
Tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate is unique due to its specific structure, which combines the imidazole ring with a tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2758004-66-7 |
---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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